N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride
Overview
Description
N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with a nitrogen atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Biltz synthesis, which involves the reaction of aniline with glycerol and hydrochloric acid under high-temperature conditions. The resulting quinoline derivative is then methylated and hydrolyzed to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chemical synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoline
Isoquinoline
Tetrahydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-8-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9;/h2,4,6,13H,3,5,7H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXBELCBSMUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1NCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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